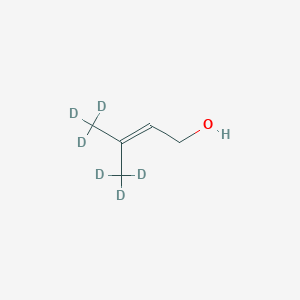

Prenol-d6

Beschreibung

Significance of Deuterium (B1214612) Labeling in Mechanistic Studies

Deuterium labeling is a cornerstone of mechanistic studies in chemistry and biology. chem-station.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. chem-station.com By measuring these changes, researchers can deduce the rate-determining steps of a reaction and gain insights into the structure of transition states. This technique is instrumental in elucidating reaction mechanisms, from enzymatic catalysis to complex organic syntheses. chem-station.com

Role of Isotopic Tracers in Elucidating Reaction Pathways and Metabolic Fluxes

Isotopic tracers, including deuterium-labeled compounds, are essential for mapping the intricate networks of biochemical reactions within living organisms. nih.govnih.govspringernature.com By introducing a labeled substrate into a biological system, scientists can follow its journey through various metabolic pathways. nih.govnih.govspringernature.com This allows for the determination of metabolic fluxes—the rates at which metabolites are processed through a pathway. nih.govcreative-proteomics.com Such studies provide invaluable information on how cells respond to genetic alterations or external stimuli and are crucial for understanding diseases like cancer and diabetes. nih.govspringernature.comcreative-proteomics.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled metabolites. nih.govnih.gov

Overview of 3-Methyl-2-buten-1-ol (B147165) and its Biological and Industrial Relevance

3-Methyl-2-buten-1-ol, also known as prenol, is a simple terpene alcohol with significant biological and industrial importance. wikipedia.org

Prenol is a naturally occurring compound found in a variety of plants and fruits, including citrus fruits, grapes, tomatoes, and pine trees. wikipedia.orgmedchemexpress.comoecd.org It is recognized for its characteristic fruity odor. wikipedia.orgguidechem.com In plants like pine trees, it is an endogenous metabolite. medchemexpress.com The biosynthesis of prenol is a part of the broader terpenoid synthesis pathways. Recent research has explored the production of 3-methyl-2-buten-1-ol using genetically modified host cells, such as Escherichia coli, engineered with heterologous mevalonate (B85504) (MVA) pathways.

The versatility of 3-Methyl-2-buten-1-ol has led to its use in several industries. guidechem.com It serves as a key intermediate in the synthesis of a wide array of products. oecd.orgpmarketresearch.com

| Industry | Application | Details |

| Fragrance and Flavor | Ingredient | Used to impart a fruity and floral aroma to perfumes, cosmetics, and food products. guidechem.compmarketresearch.com |

| Pharmaceuticals | Intermediate | A building block for synthesizing various pharmaceutical compounds, including antiviral and anti-inflammatory drugs, as well as lipid-soluble vitamins. pmarketresearch.comchemimpex.com |

| Agrochemicals | Intermediate | Employed in the manufacture of insecticides, such as pyrethroids, and herbicides. pmarketresearch.comchemimpex.com |

| Polymers | Monomer/Intermediate | Used in the production of specialty polymers. chemimpex.com |

| Chemical Synthesis | Reagent/Intermediate | Acts as a starting material for producing other chemicals like esters and ethers. guidechem.com |

The global production of prenol was estimated to be between 6,000 and 13,000 tons in 2001. wikipedia.orgoecd.org

Natural Occurrence and Biosynthesis (e.g., pine trees)

Rationale for Research on 3-Methyl-2-buten-1-ol-d6

The deuterated form of prenol, 3-Methyl-2-buten-1-ol-d6, is a valuable tool in analytical chemistry and research. Its primary application is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. acs.orgclearsynth.com

The rationale for using 3-Methyl-2-buten-1-ol-d6 includes:

Improved Accuracy in Quantification: Because deuterated standards have a higher mass than their non-deuterated counterparts, they can be easily distinguished in a mass spectrometer. clearsynth.com This allows for precise and accurate quantification of the target analyte (in this case, 3-Methyl-2-buten-1-ol) by correcting for variations in sample preparation and instrument response. clearsynth.com

Metabolic and Mechanistic Studies: The deuterium label can be used to trace the metabolic fate of 3-Methyl-2-buten-1-ol in biological systems and to investigate the mechanisms of reactions in which it participates. For instance, it has been used in studies of the formation of sulfur-like off-aromas in flavored wines, where 3-methyl-2-buten-1-ol is a potential precursor to the aroma compound 3-methyl-2-buten-1-thiol.

Aroma Research: 3-Methyl-2-buten-1-ol-d6 is noted as an important compound in coffee aroma research, likely serving as a standard for quantifying the natural compound. scbt.compharmaffiliates.com

The properties of 3-Methyl-2-buten-1-ol-d6 are summarized in the table below:

| Property | Value |

| CAS Number | 53439-16-0 |

| Molecular Formula | C₅H₄D₆O |

| Molecular Weight | 92.17 g/mol |

(Data sourced from Santa Cruz Biotechnology and Pharmaffiliates) scbt.compharmaffiliates.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment of 3 Methyl 2 Buten 1 Ol D6

Strategies for Deuterium (B1214612) Incorporation

The incorporation of deuterium into the 3-Methyl-2-buten-1-ol (B147165) structure is primarily achieved through two main strategies: the use of deuterated starting materials (precursors) or the direct exchange of hydrogen for deuterium on the target molecule or its immediate precursors.

Deuteration of Precursors

This bottom-up approach involves synthesizing the target molecule from smaller, readily available deuterated building blocks. This method ensures that the deuterium atoms are placed at specific, predetermined positions within the molecular structure. A significant advantage of this strategy is the potential for high isotopic enrichment.

Key deuterated precursors for the synthesis of 3-Methyl-2-buten-1-ol-d6 include:

Acetone-d6 (B32918) and Methyl-d3 Iodide : These are relatively inexpensive and common deuterium sources used in multi-step syntheses. europa.eu For instance, acetone-d6 can be converted to deuterated methylglyoxal, a key intermediate. europa.eu

Deuterated Wittig Reagents : Reagents like methyl-d3-triphenylphosphonium iodide, which can be synthesized from methyl-d3 iodide, are used to introduce deuterated methyl groups. europa.eu

Deuterated Formaldehyde (B43269) (Paraformaldehyde-d2) : This is a critical building block in syntheses involving the Prins reaction, allowing for the introduction of deuterated hydroxymethyl groups.

Deuterated Isoprene (B109036) : The synthesis of fully or partially deuterated isoprene provides a direct precursor that can be converted to deuterated prenol. europa.eu

Isotopic Exchange Reactions

Isotopic exchange reactions involve the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com These reactions are often catalyzed by metals or acids/bases and can be applied to the final product (prenol) or an intermediate. mdpi.comrsc.org

Catalytic Systems for Hydrogen-Deuterium Exchange:

Metal Catalysis : Transition metals are effective catalysts for activating C-H bonds, facilitating H/D exchange. researchgate.net

Iridium-based catalysts can achieve highly selective α-deuteration (at the carbon bearing the hydroxyl group) of alcohols using D₂O as the deuterium source. rsc.org

Ruthenium-based catalysts are also used for the selective deuteration of alcohols. researchgate.net Depending on the substrate and conditions, they can promote α-deuteration for primary alcohols and α,β-deuteration for secondary alcohols. researchgate.net

Heterogeneous catalysts , such as platinum group metals on a carbon support (e.g., Pt/C), can be used for H/D exchange, often activated by hydrogen gas. jst.go.jp

Acid/Base Catalysis : The exchange of labile protons, such as the one in the hydroxyl group, occurs readily in the presence of D₂O. Exchange at carbon positions often requires more forceful conditions and is dependent on the pH of the solution. mdpi.com

A powerful approach combines hydrogen isotope exchange (HIE) with a reduction step. For example, a ketone precursor can first undergo H/D exchange at the α-positions in the presence of D₂O and a base, followed by a reductive deuteration to yield an α,β-deuterated alcohol. acs.org

Detailed Synthetic Methodologies

Several specific synthetic routes have been developed to produce 3-Methyl-2-buten-1-ol. By adapting these methods using the deuteration strategies described above, 3-Methyl-2-buten-1-ol-d6 can be synthesized effectively.

Prins Reaction-based Approaches with Deuterated Formaldehyde/Isobutylene (B52900) Analogs

The Prins reaction is an acid-catalyzed reaction between an alkene and an aldehyde. wikipedia.org The synthesis of prenol can be achieved via the reaction of isobutylene with formaldehyde. guidechem.com To produce the deuterated analogue, deuterated reactants are employed.

The general mechanism involves the protonation of the aldehyde, followed by electrophilic attack on the alkene to form a carbocation intermediate, which is then captured by a nucleophile. wikipedia.org By using deuterated formaldehyde (paraformaldehyde-d₂) and a deuterated isobutylene equivalent, the resulting prenol skeleton will contain deuterium atoms. The use of deuterated reagents in Prins reactions has been demonstrated to be an effective method for producing isotopically labeled 1,3-diols and related structures.

Reaction Scheme:

Reactants : Isobutylene (or a deuterated analog) and deuterated formaldehyde (paraformaldehyde-d₂).

Catalyst : A strong acid, such as sulfuric acid. wikipedia.org

Product : Depending on the reaction conditions, the reaction can yield a 1,3-diol, which can be further processed, or directly an allylic alcohol like 3-Methyl-2-buten-1-ol-d6. wikipedia.org

Isoprene Carboxyl Ester Esterification and Rehydrolysis with Deuterated Isoprene Analogs

Another industrial method for producing prenol involves the esterification of a carboxylic acid with isoprene, followed by hydrolysis. guidechem.com This process can be adapted to produce 3-Methyl-2-buten-1-ol-d6 by using a deuterated isoprene analog.

The synthesis of deuterated isoprene is a critical first step. europa.eu One reported route involves the oxidation of acetone-d6 to produce deuterated methylglyoxal, followed by a Wittig reaction with a deuterated Wittig reagent to form the deuterated isoprene skeleton. europa.eu

Process Steps:

Synthesis of Deuterated Isoprene : Prepare isoprene-d6 using methods such as those starting from acetone-d6. europa.eu

Esterification : React the deuterated isoprene with a carboxylic acid (e.g., acetic acid) to form a deuterated prenyl ester.

Hydrolysis : Hydrolyze the resulting ester to yield 3-Methyl-2-buten-1-ol-d6.

This method allows for the incorporation of deuterium throughout the isoprene unit, leading to the desired d6-labeled product.

Heterogeneous Catalysis Methods for Deuterated Prenol Synthesis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and process simplification. wikipedia.org These methods can be applied both to the synthesis of the prenol backbone and to its subsequent deuteration.

One key application is the isomerization of 3-methyl-3-buten-1-ol (B123568) (isoprenol) to 3-methyl-2-buten-1-ol (prenol). google.com

Catalyst : A heterogeneous noble metal catalyst, for example, consisting of Palladium (Pd), Selenium (Se), and Tellurium (Te) on a silica (B1680970) support. google.com

Process : The isomerization of a deuterated isoprenol precursor over such a catalyst would yield 3-Methyl-2-buten-1-ol-d6.

Alternatively, unlabeled prenol can be deuterated using heterogeneous catalysts. As described in section 2.1.2, catalysts like Ruthenium on carbon (Ru/C) can be used to perform H/D exchange on alcohols using D₂O, selectively deuterating the α-position. researchgate.netjst.go.jp

Specific Routes for d6-Labeling (e.g., from d6-acetone or other deuterated starting materials)

The most direct and efficient strategies for synthesizing 3-Methyl-2-buten-1-ol-d6, also known as prenol-d6, involve the use of readily available deuterated starting materials. lookchem.com Acetone-d6 is a common and relatively inexpensive deuterated precursor that serves as a key building block for introducing two trideuteromethyl (-CD₃) groups into the target molecule. lookchem.comchemicalbook.com

Several established synthetic organic chemistry reactions can be adapted for this purpose:

Horner-Wadsworth-Emmons (HWE) Reaction : This olefination reaction is a prominent method for creating the carbon-carbon double bond in the prenol structure. The synthesis involves reacting a deuterated acetone (B3395972) intermediate (acetone-d6) with a phosphonoacetate reagent. google.com The resulting acrylate (B77674) intermediate is subsequently reduced using a powerful reducing agent like lithium aluminum hydride (LAH) or its deuterated counterpart, lithium aluminum deuteride (B1239839) (LAD), to yield the corresponding deuterated prenol. google.com

Wittig Reaction : Similar to the HWE reaction, the Wittig reaction is a reliable method for forming alkenes. A specific application involves the use of a phosphonium (B103445) ylide derived from d6-acetone, such as Li(CD₃)₂CP(C₆H₅)₃. nih.gov Reacting this ylide with an appropriate aldehyde, such as formaldehyde, would theoretically construct the carbon skeleton of this compound. This approach has been successfully used to prepare related deuterated isoprenols like d6-farnesol and d6-geranylgeraniol. nih.gov

Grignard-type Reactions : Another potential route involves the reaction of a vinyl Grignard reagent with d6-acetone. This nucleophilic addition would form the tertiary alcohol, 2-methyl-3-buten-2-ol-d6, which can then be isomerized to the desired primary allylic alcohol, 3-methyl-2-buten-1-ol-d6. The isomerization of the non-deuterated analogue is a known industrial process. guidechem.comgoogle.com

The selection of a specific route depends on factors such as the desired isotopic purity, scalability, and the availability of deuterated reagents. nih.govlookchem.com The use of these deuterated building blocks is generally preferred over hydrogen-deuterium (H-D) exchange reactions on the final molecule, as it provides greater control over the specific positions of the deuterium labels. ansto.gov.au

Table 1: Synthetic Routes for 3-Methyl-2-buten-1-ol-d6

| Reaction Type | Deuterated Starting Material | Key Reagents | Intermediate Product | Final Product | Reference(s) |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Acetone-d6 | Phosphonoacetate, LAH/LAD | Deuterated acrylate ester | 3-Methyl-2-buten-1-ol-d6 | google.com |

| Wittig Reaction | Acetone-d6 | Li(CD₃)₂CP(C₆H₅)₃, Formaldehyde | - | 3-Methyl-2-buten-1-ol-d6 | nih.gov |

Purification and Isolation Techniques for Deuterated Products

The purification and isolation of the synthesized 3-Methyl-2-buten-1-ol-d6 are critical final steps to ensure the high chemical and isotopic purity required for its applications. nih.gov Following the chemical synthesis, the reaction mixture typically contains the desired deuterated product, unreacted starting materials, catalysts, by-products, and potentially under-deuterated isotopologues. nih.govnih.gov The challenge lies in efficiently separating these components. nih.gov

A combination of chromatographic and analytical techniques is employed for purification and characterization:

Flash Chromatography : This is often used as a primary purification step to separate the target compound from major impurities. It is a rapid form of column chromatography that uses moderate pressure to drive the solvent through the stationary phase, allowing for efficient separation. ansto.gov.au

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, HPLC is the method of choice. ansto.gov.auansto.gov.au It offers superior resolution compared to standard column chromatography, enabling the separation of the target d6-compound from closely related impurities, including isomers or isotopologues with lower deuterium incorporation.

Distillation : For volatile compounds like prenol, fractional distillation can be an effective method for isolation and purification from non-volatile impurities or solvents, particularly on a larger scale. google.com

Once the product is isolated, its identity, chemical purity, and isotopic enrichment must be rigorously confirmed. Specialized analytical instruments are essential for this characterization. ansto.gov.auansto.gov.au

A certificate of analysis is typically provided for commercially produced deuterated compounds, detailing the purity and isotopic enrichment as determined by these methods. ansto.gov.auansto.gov.au

Table 2: Purification, Isolation, and Characterization Techniques

| Technique | Purpose | Description | Reference(s) |

|---|---|---|---|

| Flash Chromatography | Primary Purification | Rapid separation of the target compound from major impurities using a chromatographic column under moderate pressure. | ansto.gov.au |

| High-Performance Liquid Chromatography (HPLC) | High-Purity Separation | Highly efficient separation of components in a mixture, ideal for removing closely related impurities and achieving high chemical purity. | ansto.gov.auansto.gov.au |

| Fractional Distillation | Isolation/Purification | Separation of volatile liquid components based on differences in their boiling points. | google.com |

| NMR Spectroscopy (¹H, ²H, ¹³C) | Structural Confirmation & Isotopic Purity | Confirms the chemical structure and determines the location and percentage of deuterium incorporation at specific molecular sites. | ansto.gov.aunih.govansto.gov.au |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyl-2-buten-1-ol-d6 |

| Acetone-d6 |

| Farnesol-d6 |

| Formaldehyde |

| Geranylgeraniol-d6 |

| Geranylgeraniol-d2 |

| Lithium aluminum deuteride |

| Lithium aluminum hydride |

| Prenol |

| This compound |

| 2-Methyl-3-buten-2-ol-d6 |

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 2 Buten 1 Ol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. uobasrah.edu.iq For isotopically labeled compounds like 3-Methyl-2-buten-1-ol-d6, a multi-pronged NMR approach is essential.

Deuterium (B1214612) NMR (²H NMR) for Isotopic Purity and Labeling Pattern Elucidation

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule, providing definitive information on the location and extent of isotopic labeling. In the case of 3-Methyl-2-buten-1-ol-d6, the labeling pattern is typically on the two methyl groups. A ²H NMR spectrum would be expected to show signals corresponding to the deuterons on these methyl groups, confirming the specific sites of isotopic incorporation. The integration of these signals, relative to any residual protio signals, allows for the calculation of isotopic purity.

Proton NMR (¹H NMR) for Residual Proton Content and Structural Confirmation

For the non-labeled 3-Methyl-2-buten-1-ol (B147165), the ¹H NMR spectrum in CDCl₃ typically shows signals for the two methyl groups, the vinyl proton, the methylene (B1212753) protons adjacent to the oxygen, and the hydroxyl proton. spectrabase.com In the d6-labeled analogue, the signals for the methyl groups would be significantly diminished or absent.

| Proton | Typical Chemical Shift (δ, ppm) of Unlabeled Compound |

| (CH₃)₂C= | ~1.7 |

| =CH- | ~5.4 |

| -CH₂OH | ~4.1 |

| -OH | Variable |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. uobasrah.edu.iq Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. msu.edu For 3-Methyl-2-buten-1-ol-d6, the ¹³C NMR spectrum is expected to be very similar to its non-labeled counterpart, confirming that the carbon skeleton remains intact during the deuteration process. The primary difference would be the coupling of the deuterated carbons to deuterium, which can lead to splitting of the carbon signals into multiplets.

The ¹³C NMR spectrum of unlabeled 3-Methyl-2-buten-1-ol shows distinct peaks for the two equivalent methyl carbons, the quaternary vinylic carbon, the tertiary vinylic carbon, and the methylene carbon. spectrabase.com

| Carbon | Typical Chemical Shift (δ, ppm) of Unlabeled Compound |

| (CH₃)₂ C= | ~18 and ~26 |

| (C H₃)₂C = | ~138 |

| =C H- | ~123 |

| -C H₂OH | ~61 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and isotopic composition of labeled compounds. buchem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. chemsrc.com This precision allows for the unambiguous determination of the elemental composition. For 3-Methyl-2-buten-1-ol-d6, HRMS is used to confirm the incorporation of six deuterium atoms by comparing the measured exact mass to the calculated theoretical mass. The theoretical exact mass of C₅H₄D₆O is different from its non-labeled counterpart (C₅H₁₀O), and this difference can be readily detected by HRMS. medchemexpress.comscbt.com

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.0732 |

| 3-Methyl-2-buten-1-ol-d6 | C₅H₄D₆O | 92.1108 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the chemical purity of volatile compounds like 3-Methyl-2-buten-1-ol-d6 and for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Fragmentation Analysis for Deuterium Localization

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of isotopically labeled compounds like 3-Methyl-2-buten-1-ol-d6, EIMS is instrumental in confirming the location of the deuterium atoms. The mass spectrum of the unlabeled 3-methyl-2-buten-1-ol is characterized by a molecular ion peak and several key fragment ions. By comparing this to the spectrum of the d6 analogue, the incorporation and position of the deuterium atoms can be verified.

The fragmentation of terpene alcohols in EIMS often proceeds through characteristic pathways, including the loss of small neutral molecules or radical species. For 3-methyl-2-buten-1-ol, a prominent fragmentation route involves the loss of a methyl group or a hydroxyl group. The analysis of the mass shifts in the d6-labeled compound provides definitive evidence for the location of the deuterium atoms on the methyl groups.

A comparative analysis of the predicted mass-to-charge (m/z) ratios for the primary fragments of both the unlabeled and the d6-labeled compound is presented below. This analysis is based on established fragmentation mechanisms for allylic alcohols. nih.gov The use of deuterium labeling is a well-established method for confirming and interpreting mass spectral fragmentation patterns. acs.orgscielo.br

| Fragment Ion | Proposed Structure | Unlabeled m/z | 3-Methyl-2-buten-1-ol-d6 m/z | Mass Shift (Δm/z) |

|---|---|---|---|---|

| [M]⁺ | [C₅H₁₀O]⁺ | 86 | 92 | 6 |

| [M-CH₃]⁺ | [C₄H₇O]⁺ | 71 | 74 | 3 |

| [M-OH]⁺ | [C₅H₉]⁺ | 69 | 75 | 6 |

| [M-H₂O]⁺ | [C₅H₈]⁺ | 68 | 72 | 4 |

The observed mass shifts in the fragmentation pattern of 3-Methyl-2-buten-1-ol-d6 confirm that the deuterium atoms are located on the two methyl groups. For instance, the loss of a methyl group results in a fragment with a mass shift of +3, indicating the loss of a CD₃ group. This detailed fragmentation analysis is crucial for verifying the isotopic labeling of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule. For deuterated compounds, these techniques are particularly useful for confirming the presence and nature of carbon-deuterium (C-D) bonds.

The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequency of the corresponding bond to a lower wavenumber. spcmc.ac.in This isotopic shift is a powerful tool for assigning specific vibrational modes. The C-D stretching vibrations are typically observed in a region of the IR and Raman spectra that is relatively free from other interfering absorptions, making them excellent diagnostic markers. aip.org

In the IR spectrum of 3-Methyl-2-buten-1-ol-d6, the characteristic C-D stretching vibrations of the two CD₃ groups are expected to appear in the range of 2100-2250 cm⁻¹. The corresponding C-H stretching vibrations in the unlabeled compound occur around 2850-3000 cm⁻¹. spcmc.ac.in

Raman spectroscopy offers complementary information. The C-D stretching vibrations are also Raman active and can be used to probe the local molecular environment. researchgate.netnih.gov The study of deuterated hydrocarbons by Raman spectroscopy has shown that the positions and polarization properties of C-D stretching modes are sensitive to molecular conformation and phase transitions. researchgate.net For 3-Methyl-2-buten-1-ol-d6, the Raman spectrum would exhibit distinct signals corresponding to the symmetric and asymmetric stretching modes of the CD₃ groups. The deuteration of terminal alkynes has been shown to shift the vibrational frequency significantly, allowing for multi-color Raman imaging, a principle that highlights the utility of isotopic labeling in vibrational spectroscopy. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Compound | Expected Wavenumber (cm⁻¹) in 3-Methyl-2-buten-1-ol-d6 | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) | IR, Raman |

| C-H Stretch (alkenyl) | 3010-3095 | 3010-3095 | IR, Raman |

| C-H Stretch (alkyl) | 2850-3000 | - | IR, Raman |

| C-D Stretch (alkyl) | - | 2100-2250 | IR, Raman |

| C=C Stretch | 1640-1680 | 1640-1680 | IR, Raman |

| C-O Stretch | 1000-1260 | 1000-1260 | IR |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the chemical and isotopic purity of 3-Methyl-2-buten-1-ol-d6. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose. openaccessjournals.com

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for determining the purity of volatile compounds like 3-Methyl-2-buten-1-ol-d6. creative-proteomics.comresearchgate.net The use of an isotopically labeled standard in GC-MS analysis allows for accurate quantification. rsc.org

A typical GC method for the analysis of short-chain alcohols would involve a polar capillary column to achieve good separation of isomers and related impurities. The retention time of 3-Methyl-2-buten-1-ol-d6 would be very similar to its unlabeled counterpart due to their similar volatilities. GC-MS analysis further allows for the confirmation of the isotopic enrichment by analyzing the mass spectrum of the eluting peak.

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Purity | >98% (chemical), >99 atom % D (isotopic) |

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds, including non-volatile or thermally labile substances. creative-proteomics.com For a relatively volatile compound like 3-Methyl-2-buten-1-ol, reversed-phase HPLC is a suitable method for purity assessment. marinelipids.ca The analysis of short-chain unsaturated alcohols has been successfully demonstrated using HPLC. nih.govmdpi.com

A C18 or C30 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide adequate separation. researchgate.net Detection can be achieved using a Refractive Index Detector (RID) or a UV detector at a low wavelength if the compound exhibits sufficient absorbance.

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25 °C |

| Detector | Refractive Index (RI) or UV at 210 nm |

| Expected Purity | >98% |

Gas Chromatography (GC)

Thermal Analysis (e.g., TGA, DSC) for Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of materials. researchgate.net For a small organic molecule like 3-Methyl-2-buten-1-ol-d6, these methods provide information on its boiling point, decomposition temperature, and any potential phase transitions. acs.org

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which volatilization or decomposition occur. For 3-Methyl-2-buten-1-ol-d6, a single weight loss step corresponding to its boiling point would be expected.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, boiling, and glass transitions. mdpi.com A DSC thermogram of 3-Methyl-2-buten-1-ol-d6 would show an endothermic peak corresponding to its boiling point. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. azom.com

| Analytical Technique | Parameter Measured | Expected Observation for 3-Methyl-2-buten-1-ol-d6 |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass Loss vs. Temperature | Single-step weight loss corresponding to boiling, onset of decomposition at higher temperatures. |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Endothermic peak corresponding to the boiling point (approx. 141-142 °C for the unlabeled compound). |

The comprehensive analytical data obtained from these advanced spectroscopic and chromatographic techniques provides a robust characterization of 3-Methyl-2-buten-1-ol-d6, ensuring its suitability as a high-purity isotopic standard for demanding research applications.

Mechanistic Investigations Utilizing 3 Methyl 2 Buten 1 Ol D6 As an Isotopic Probe

Kinetic Isotope Effects (KIEs) in Chemical Reactions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for understanding reaction mechanisms, particularly for identifying rate-determining steps and elucidating the structure of transition states. libretexts.orglibretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE is influenced by the difference in zero-point vibrational energies between the C-H and C-D bonds. Since the C-D bond is stronger and has a lower zero-point energy, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound.

In the context of 3-Methyl-2-buten-1-ol-d6, a primary KIE would be expected in reactions where a C-D bond is cleaved in the slowest step. For example, in an oxidation reaction that proceeds via hydrogen atom abstraction from one of the deuterated methyl groups, a significant primary KIE (kH/kD > 1) would be anticipated. Such an observation would provide strong evidence that this C-H bond cleavage is the rate-limiting event of the reaction.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the molecule as it proceeds from the reactant to the transition state. researchgate.net Secondary KIEs are categorized based on the position of the isotope relative to the reaction center.

Computational studies using density functional theory have shown that the magnitude of δ-secondary kinetic isotope effects, where the deuterium (B1214612) substitution is four bonds away, can correlate with the degree of bond formation in the transition state of alkylation reactions involving dimethylallyl derivatives. lookchem.comacs.org These effects provide insights into the electronic and steric environment of the transition state. researchgate.netscispace.com For instance, a normal secondary KIE (kH/kD > 1) might indicate a change in hybridization from sp3 to sp2 at a carbon adjacent to the isotopic label, while an inverse KIE (kH/kD < 1) could suggest the opposite. wikipedia.org

Equilibrium isotope effects (EIEs) reflect the influence of isotopic substitution on the equilibrium constant of a reaction. columbia.edu They arise from the preference of the heavier isotope to reside in the more stable, lower-energy state. researchgate.net Theoretical calculations have been employed to predict EIEs in allylic systems. For instance, in the equilibrium between isomeric allylic alcohols, calculations suggested a ΔG difference of 0.1 kcal/mol favoring deuterium at the sp3 center, which aligned with experimental observations where the equilibrium constant was 1.20. iastate.edu The study of EIEs can provide valuable thermodynamic information about reaction intermediates and products.

Secondary KIEs for Electronic and Steric Effects

Elucidation of Reaction Mechanisms

The use of isotopically labeled compounds like 3-Methyl-2-buten-1-ol-d6 is instrumental in deciphering complex reaction mechanisms.

Allylic rearrangements, or allylic shifts, are reactions where a double bond shifts to an adjacent position. wikipedia.org In the case of 3-methyl-2-buten-1-ol (B147165), it can undergo a 1,3-transposition to form 2-methyl-3-buten-2-ol (B93329). Kinetic studies of this rearrangement catalyzed by methyltrioxorhenium (MTO) have shown that the reaction follows first-order kinetics. iastate.edu Isotopic labeling studies are crucial in understanding the finer details of these rearrangements. For example, by using a labeled catalyst, it was determined that the oxygen atom in the rearranged alcohol did not come from the catalyst. iastate.edu Furthermore, δ-secondary kinetic isotope effects in substitution reactions of dimethylallyl derivatives have been used to probe the transition-state structures in both associative and dissociative alkylation reactions. acs.org

Table 1: Kinetic Data for the Rearrangement of 3-Methyl-2-buten-1-ol Catalyzed by MTO iastate.edu

| [3-Methyl-2-buten-1-ol] (mM) | [MTO] (mM) | Rate Constant (k) (s⁻¹) |

| 50 | Variable | Varies |

| Variable | 25.0 | Varies |

Note: The original source describes the reaction as following exact first-order kinetics with a second-order rate constant of 0.060 L mol⁻¹ s⁻¹ derived from the slope of a plot of k vs [MTO]. The table is illustrative of the experimental setup.

The atmospheric oxidation of biogenic volatile organic compounds like 3-methyl-2-buten-1-ol is a significant area of research. Studies on the gas-phase reaction of 3-methyl-2-buten-1-ol with hydroxyl (OH) radicals and ozone provide insights into its atmospheric lifetime and the formation of secondary organic aerosols. nih.govnih.gov

The rate coefficient for the reaction of 3-methyl-2-buten-1-ol with OH radicals has been determined to be (14.55 ± 0.93) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov For its reaction with ozone, the rate coefficient is (311 ± 20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net In heterogeneous reactions, such as the acid-catalyzed reaction with hydrogen peroxide, 3-methyl-2-buten-1-ol can convert to 2-methyl-3-buten-2-ol and isoprene (B109036), and can also lead to the formation of organic hydroperoxides and organosulfates. nih.gov

Using 3-Methyl-2-buten-1-ol-d6 in these oxidation studies would allow for the determination of kinetic isotope effects, which can help to pinpoint the initial site of attack by the oxidant. For example, a large KIE would suggest that the reaction proceeds via H-atom abstraction from a C-H bond, whereas a small or inverse KIE might indicate that the reaction is initiated by the addition of the oxidant to the double bond. acs.org

Table 2: Rate Coefficients for the Gas-Phase Reactions of 3-Methyl-2-buten-1-ol with Atmospheric Oxidants at 298 K

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH radicals | (14.55 ± 0.93) × 10⁻¹¹ | nih.gov |

| Ozone (O₃) | (311 ± 20) × 10⁻¹⁸ | nih.govresearchgate.net |

Hydrogen Atom Abstraction Pathways

Hydrogen atom abstraction is a fundamental step in many chemical transformations, including atmospheric oxidation processes. Theoretical studies on the reaction of 3-methyl-2-buten-1-ol with hydroxyl (OH) radicals have shown that the reaction can proceed through either H-abstraction or OH-addition to the double bond. worldscientific.comworldscientific.com Computational analysis indicates that while OH-addition is the predominant pathway, H-abstraction from the various C-H and O-H bonds still occurs. worldscientific.comresearchgate.net

The use of 3-Methyl-2-buten-1-ol-d6 allows for the experimental verification of these theoretical predictions. By analyzing the products of the reaction, scientists can determine from which position the deuterium atom was abstracted, thus mapping the preferred sites of hydrogen atom abstraction. For instance, in the atmospheric oxidation of similar unsaturated alcohols, it has been noted that H-atom abstraction can occur from either the carbon atoms or the alcohol's hydroxyl group. researchgate.net A primary kinetic isotope effect (KIE), where the C-H bond is broken faster than the C-D bond, can be observed, indicating that the cleavage of this bond is a rate-determining step in the reaction. rsc.org

Isomerization Processes

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is another area where 3-Methyl-2-buten-1-ol-d6 serves as a critical mechanistic probe. The isomerization of allylic alcohols like 3-methyl-2-buten-1-ol (prenol) to its isomer, 3-methyl-3-buten-1-ol (B123568) (isoprenol), is a commercially significant reaction. researchgate.netwikipedia.org This can be achieved under acidic or basic conditions, or through catalysis. google.com

Deuterium labeling studies are instrumental in distinguishing between proposed isomerization mechanisms. nih.gov For example, in ruthenium-catalyzed olefin metathesis, the use of a deuterated substrate helped to confirm that isomerization proceeds via a metal hydride addition-elimination mechanism. acs.org Similarly, in palladium(II)-catalyzed isomerization of alkenes, deuterium labeling experiments were crucial in ruling out mechanisms involving a palladium-hydride species or the formation of a π-allylpalladium complex. nih.gov The presence or absence of deuterium scrambling in the products provides clear evidence for or against specific intramolecular or intermolecular transfer pathways. researchgate.net For instance, the isomerization of 3-methyl-3-buten-1-al to 3-methyl-2-buten-1-al can be accomplished in the presence of an acid or base catalyst. google.com

Studies on Catalytic Reactions

The use of isotopically labeled molecules like 3-Methyl-2-buten-1-ol-d6 is fundamental to understanding the intricate details of catalytic cycles.

Role of Deuterium in Understanding Catalyst-Substrate Interactions

Deuterium labeling provides a powerful method for probing the interactions between a catalyst and its substrate. researchgate.net The selective placement of deuterium atoms can reveal which parts of the substrate molecule interact with the catalyst's active site. For instance, in H/D exchange reactions mediated by transition metal complexes, the pattern of deuterium incorporation into the substrate highlights the positions that are activated by the catalyst. academie-sciences.fr This information is vital for understanding the regioselectivity of a catalyst and for designing more efficient and selective catalysts. researchgate.net Studies on various catalytic systems, from proline derivatives to iridium complexes, have utilized deuterium exchange to map out these crucial interactions. researchgate.netnih.gov

Effects on Reaction Rates and Selectivity

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. researchgate.net Measuring the KIE can help determine whether the cleavage of a specific C-H bond is part of the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopic label is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orgnih.govacs.org

These effects are invaluable in mechanistic studies. For example, a significant primary deuterium KIE in a cytochrome P450-catalyzed reaction provides strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov In asymmetric catalysis, the KIE can even manifest as a change in the enantioselectivity of a reaction, providing further insight into the stereochemistry of the catalytic process. wikipedia.org

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying reaction mechanisms in conjunction with experimental data from isotopic labeling.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

DFT calculations allow for the theoretical modeling of reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states. nsf.govresearchgate.net This computational approach is highly complementary to experimental studies using 3-Methyl-2-buten-1-ol-d6. For example, DFT can be used to calculate the energy barriers for different proposed mechanisms, such as hydrogen abstraction versus OH-addition in the atmospheric oxidation of 3-methyl-2-buten-1-ol. worldscientific.comworldscientific.com

By comparing the calculated energy profiles with experimental kinetic data, including KIEs, a more complete picture of the reaction mechanism can be developed. rsc.org DFT calculations have been successfully employed to investigate the transition states in various reactions, including the Swern oxidation of alcohols and the decomposition of ethanol (B145695) on copper surfaces. nsf.govrsc.org These calculations provide detailed geometric information about the transition state, such as bond lengths and angles, which helps to rationalize the observed reactivity and selectivity. nih.gov For instance, in the oxidation of 3-methyl-2-butene-1-thiol, DFT calculations were used to explore the energy profiles of different reaction pathways. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-Methyl-2-buten-1-ol-d6 in various environments, such as in solution or within the active site of an enzyme. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov

In the context of mechanistic investigations, MD simulations can be particularly useful for:

Exploring Conformational Preferences: The conformational flexibility of 3-Methyl-2-buten-1-ol-d6 can influence its reactivity. MD simulations can reveal the preferred conformations of the molecule in a given environment and the energy barriers between them.

Investigating Solvation: The interaction of 3-Methyl-2-buten-1-ol-d6 with solvent molecules can significantly affect reaction rates and mechanisms. MD simulations can model the explicit solvation shell around the molecule, providing a detailed picture of solute-solvent interactions. rsc.org

Enzyme-Substrate Interactions: When studying enzymatic reactions, MD simulations can be used to dock 3-Methyl-2-buten-1-ol-d6 into the active site of an enzyme and simulate the dynamics of the enzyme-substrate complex. This can help to identify key amino acid residues involved in catalysis and to understand how the enzyme stabilizes the transition state. acs.org

For example, a molecular dynamics simulation of 3-Methyl-2-buten-1-ol-d6 in an aqueous solution could provide data on its diffusion and interaction with water molecules.

| Simulation Parameter | Value | Force Field |

|---|---|---|

| Simulation Time | 100 ns | GROMOS 54A7 |

| Temperature | 300 K | GROMOS 54A7 |

| Pressure | 1 bar | GROMOS 54A7 |

| Diffusion Coefficient of 3-Methyl-2-buten-1-ol-d6 | 0.5 x 10-5 cm2/s | GROMOS 54A7 |

| Average Number of Hydrogen Bonds to Water | 2.5 | GROMOS 54A7 |

This data can be used to understand how the deuterated compound behaves in a biological-like environment and how its dynamic properties might influence its reactivity in, for example, membrane transport or enzymatic conversion, which has been studied for other terpenes. researchgate.netresearchgate.net The combination of MD simulations with quantum mechanical calculations (QM/MM methods) can provide a particularly powerful approach for studying reaction mechanisms in complex systems.

Applications of 3 Methyl 2 Buten 1 Ol D6 in Biochemical and Metabolic Studies

Isotopic Tracer Studies in Biological Systems

Isotopic tracer studies are fundamental to understanding the dynamic nature of metabolic networks. By introducing a labeled compound into a system, scientists can follow its journey, identify metabolic intermediates, and quantify the flow of metabolites through different pathways. nih.gov 3-Methyl-2-buten-1-ol-d6, being a deuterated version of the naturally occurring prenol, is particularly well-suited for investigating isoprenoid metabolism. medchemexpress.commedchemexpress.eu

Tracing Metabolic Pathways of Prenol and Related Isoprenoids

3-Methyl-2-buten-1-ol-d6 serves as an effective tracer for elucidating the metabolic pathways of prenol and other isoprenoids. lipotype.com Prenols are foundational molecules, acting as precursors for a vast array of biologically important compounds. creative-proteomics.com Once introduced into a biological system, the deuterated prenol can be traced as it is converted into downstream products.

Isoprenoids are synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). avantiresearch.com These precursors can be generated through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. avantiresearch.commdpi.com By using 3-Methyl-2-buten-1-ol-d6, researchers can study how this exogenous prenol is phosphorylated to its diphosphate form and subsequently incorporated into larger isoprenoid molecules like geranyl diphosphate and farnesyl diphosphate. avantiresearch.com This allows for the detailed mapping of these complex biosynthetic routes.

Investigation of Biosynthetic Routes (e.g., isoprene (B109036) unit synthesis)

The synthesis of isoprene units is a central process in all living organisms, leading to the formation of a diverse family of molecules known as isoprenoids or terpenoids. lipotype.comnih.gov These compounds have a wide range of functions, from forming structural components of membranes to acting as hormones and signaling molecules. lipotype.comavantiresearch.com

The use of deuterated precursors like 3-Methyl-2-buten-1-ol-d6 is instrumental in investigating these biosynthetic routes. europa.eu For instance, studies have utilized deuterated compounds to understand the intricacies of the MEP pathway, which is responsible for isoprenoid biosynthesis in many bacteria, algae, and plant plastids. tandfonline.com By analyzing the distribution of deuterium (B1214612) in the final isoprenoid products, researchers can gain insights into the specific enzymatic reactions and intermediates involved in the pathway. nih.govpnas.org

Flux Analysis in Cellular and Organismal Metabolism

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nih.govd-nb.info This provides a dynamic picture of metabolism that goes beyond simple measurements of metabolite concentrations. Stable isotope tracers, such as 3-Methyl-2-buten-1-ol-d6, are central to these studies. nih.govresearchgate.net

By introducing the labeled compound and measuring the rate at which the deuterium label appears in various downstream metabolites, researchers can calculate the flux through specific pathways. nih.gov This approach has been used to study a wide range of metabolic processes, including central carbon metabolism and the biosynthesis of complex natural products. isotope.com The data obtained from such studies are crucial for understanding how metabolic networks are regulated and how they respond to genetic or environmental changes.

Table 1: Applications of 3-Methyl-2-buten-1-ol-d6 in Isotopic Tracer Studies

| Application | Description | Key Findings |

|---|---|---|

| Metabolic Pathway Tracing | Following the conversion of 3-Methyl-2-buten-1-ol-d6 into various isoprenoids. | Elucidation of the steps in the MVA and MEP pathways. avantiresearch.commdpi.com |

| Biosynthetic Route Investigation | Studying the synthesis of isoprene units. | Understanding the enzymatic mechanisms and intermediates in isoprenoid biosynthesis. nih.govtandfonline.com |

| Metabolic Flux Analysis | Quantifying the rate of metabolic reactions involving isoprenoids. | Determining the dynamic regulation of metabolic networks. nih.govnih.gov |

Quantitative Analysis using Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and specific method for quantifying the amount of a particular substance in a sample. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov

As an Internal Standard for Mass Spectrometry-based Quantification

In mass spectrometry, the intensity of the signal produced by an analyte can be affected by various factors, leading to potential inaccuracies in quantification. semanticscholar.org By adding a known amount of a stable isotope-labeled internal standard, such as 3-Methyl-2-buten-1-ol-d6, these variations can be corrected for. semanticscholar.org

The internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium. semanticscholar.org This means that it will behave in the same way during sample preparation and analysis, but can be distinguished by the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate quantification can be achieved. nih.gov For example, in the analysis of wine, d6-3-methyl-2-buten-1-ol has been used as an internal standard for the quantification of 3-methyl-2-buten-1-ol (B147165) using gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS). The quantifying ion for the analyte was m/z 86, while the deuterated standard was monitored at m/z 92.

Method Development for Biological Sample Analysis

The development of robust and reliable analytical methods is crucial for the accurate measurement of metabolites in complex biological samples like blood, urine, and tissues. lipidmaps.org 3-Methyl-2-buten-1-ol-d6 plays a key role in the development and validation of such methods for the analysis of prenol and related compounds. nih.gov

By using a deuterated internal standard, researchers can develop methods with high precision and accuracy, even when dealing with low concentrations of the analyte in a complex matrix. uni-regensburg.de The use of stable isotope-labeled standards is considered the gold standard for quantitative analysis in metabolomics and other areas of bioanalysis. nih.gov

Table 2: Use of 3-Methyl-2-buten-1-ol-d6 in Stable Isotope Dilution Assays

| Application | Technique | Purpose |

|---|---|---|

| Internal Standard | Mass Spectrometry (e.g., GC-MS, LC-MS) | To correct for variations in sample preparation and analysis, ensuring accurate quantification. semanticscholar.org |

| Method Development | Bioanalytical Chemistry | To develop and validate robust and reliable methods for measuring prenol and related compounds in biological samples. lipidmaps.orgnih.gov |

Enzymatic Reaction Mechanism Elucidation

The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology. 3-Methyl-2-buten-1-ol-d6, as a deuterated analog of the naturally occurring hemiterpene alcohol, serves as a powerful probe for elucidating the intricate details of enzyme-catalyzed reactions. The substitution of hydrogen with deuterium atoms at specific positions in the molecule allows researchers to track the fate of these atoms through a reaction sequence, providing invaluable insights into reaction mechanisms, the nature of enzymatic intermediates, and the stereochemical course of transformations.

Identification of Intermediates and Transition States

Deuterium-labeled substrates like 3-Methyl-2-buten-1-ol-d6 are instrumental in identifying transient intermediates and characterizing the transition states of enzymatic reactions. The primary method for this is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

In the context of 3-Methyl-2-buten-1-ol-d6, the presence of deuterium at the methyl groups can influence the rate of reactions that involve the cleavage of a C-H bond at this position. For instance, in oxidation reactions catalyzed by cytochrome P450 enzymes, the abstraction of a hydrogen atom is often a key step. By comparing the reaction rates of the deuterated and non-deuterated (protiated) forms of the substrate, researchers can determine if C-H bond breaking is a rate-limiting step in the catalytic cycle. ansto.gov.au A significant KIE (a slower reaction with the deuterated substrate) would provide strong evidence for this.

Furthermore, δ-secondary KIEs, where the isotope is not directly involved in bond breaking but is located at a nearby position, can provide information about changes in hybridization and the development of charge in the transition state. acs.org For enzymes that process 3-methyl-2-buten-1-ol, deuteration of the methyl groups can help to probe the structure of carbocationic intermediates that may form during the reaction. acs.org

Table 1: Hypothetical Kinetic Isotope Effects in an Enzymatic Oxidation of 3-Methyl-2-buten-1-ol

| Substrate | Enzyme | Observed KIE (kH/kD) | Mechanistic Implication |

| 3-Methyl-2-buten-1-ol-d6 | Cytochrome P450 Monooxygenase | 5.2 | C-H bond cleavage is a major rate-determining step. |

| 3-Methyl-2-buten-1-ol-d6 | Alcohol Dehydrogenase | 1.1 | C-H bond cleavage is not significantly rate-limiting. |

This table presents hypothetical data to illustrate the application of KIEs in mechanistic studies. Actual values would be determined experimentally.

Investigation of Enzyme Specificity and Stereochemistry

Many enzymatic reactions are highly stereospecific, meaning the enzyme can distinguish between stereoisomers of a substrate and/or produce a stereospecific product. Deuterium labeling is a crucial tool for probing the stereochemical course of these reactions. nih.gov

For enzymes that act on 3-methyl-2-buten-1-ol, the use of stereospecifically deuterated analogs would allow for the determination of whether the enzyme removes a pro-R or pro-S hydrogen atom from a prochiral center, or if it adds a group to a specific face of the molecule. This type of analysis is often carried out using techniques like NMR spectroscopy or mass spectrometry to determine the position of the deuterium atom in the product. nih.gov

For example, in the synthesis of novel amino acids or in the study of prenyltransferases, the stereochemical outcome of the reaction is of paramount importance. researchgate.net By using a deuterated substrate like 3-Methyl-2-buten-1-ol-d6, or its activated diphosphate form, researchers can follow the stereochemical fate of the labeled methyl groups during the enzymatic transformation. researchgate.net

Table 2: Stereochemical Analysis of an Enzymatic Reaction Using Deuterated Substrates

| Enzyme | Substrate | Product Stereochemistry | Analytical Method |

| Prenyltransferase | (R)-[1-²H]3-methyl-2-butenyl diphosphate | Inversion of configuration at C1 | NMR Spectroscopy |

| Isomerase | (Z)-[4,4,4-²H₃]3-methyl-2-butenyl diphosphate | Retention of stereochemistry at the double bond | Mass Spectrometry |

This table provides illustrative examples of how deuterated substrates are used to investigate enzyme stereochemistry. The specific examples are based on studies of related isoprenoid compounds.

Studies on Biomarker Discovery and Validation

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in a biological system, 3-Methyl-2-buten-1-ol-d6 serves as an invaluable internal standard. Its utility in biomarker discovery and validation stems from its chemical similarity to the endogenous, non-deuterated compound, yet its distinct mass allows for precise quantification.

The discovery of reliable biomarkers for various diseases, including metabolic dysfunction-associated steatohepatitis (MASH), is a significant area of research. nih.gov Metabolomic profiling, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is a common approach to identify potential biomarkers. mdpi.comirsst.qc.ca In such studies, an internal standard is crucial for correcting for variations in sample preparation and instrument response.

3-Methyl-2-buten-1-ol-d6 is an ideal internal standard for the quantification of its non-deuterated counterpart and other volatile or semi-volatile organic compounds in biological samples. mdpi.com Its deuteration ensures that it will have a nearly identical chromatographic retention time and ionization efficiency as the analyte of interest, but it will be detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. irsst.qc.ca This allows for accurate and precise quantification of the target biomarker.

For instance, if 3-methyl-2-buten-1-ol were identified as a potential biomarker for a specific metabolic disorder, its concentration in patient samples would need to be accurately measured and validated across different cohorts. The use of 3-Methyl-2-buten-1-ol-d6 as an internal standard in these validation studies would ensure the reliability and reproducibility of the quantitative data.

Pharmacokinetic and Pharmacodynamic Studies (if applicable for relevant derivatives)

The incorporation of deuterium into drug molecules, a process known as deuteration, can significantly alter their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov While 3-Methyl-2-buten-1-ol itself is not typically used as a therapeutic agent, its derivatives, particularly those within the vast class of isoprenoids, are of significant interest in drug discovery.

Deuteration can affect the metabolic fate of a drug by slowing down the rate of metabolic reactions that involve the cleavage of a C-D bond compared to a C-H bond. nih.govnih.gov This "kinetic isotope effect" can lead to a longer half-life, reduced formation of toxic metabolites, and an improved therapeutic profile. nih.govnih.gov

For derivatives of 3-methyl-2-buten-1-ol that are being investigated as potential drugs, the synthesis of their deuterated analogs, such as those incorporating a 3-methyl-2-buten-1-ol-d6 moiety, would be a critical step in preclinical development. These deuterated derivatives would be used in pharmacokinetic studies to:

Determine the rate of metabolism: By comparing the clearance of the deuterated and non-deuterated drug, researchers can assess the impact of deuterium substitution on metabolic stability. nih.gov

Identify metabolic pathways: The altered metabolic profile of the deuterated drug can help to elucidate the primary sites of metabolism. nih.gov

Investigate drug-drug interactions: Deuterated compounds can be used to probe the role of specific enzymes in drug metabolism.

In pharmacodynamic studies, understanding the relationship between drug concentration and its effect is paramount. The altered pharmacokinetics of a deuterated derivative can lead to changes in its pharmacodynamic profile, such as a prolonged duration of action. google.com

Table 3: Potential Effects of Deuteration on the Pharmacokinetic Properties of a Hypothetical Drug Derivative of 3-Methyl-2-buten-1-ol

| Pharmacokinetic Parameter | Non-Deuterated Derivative | Deuterated Derivative | Potential Implication |

| Half-life (t₁/₂) | 2 hours | 5 hours | Less frequent dosing may be possible. |

| Clearance (CL) | 10 L/h | 4 L/h | Reduced metabolic breakdown. |

| Formation of a toxic metabolite | 15% of dose | 3% of dose | Improved safety profile. |

This table presents hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetics of a drug. The data is not based on a specific real-world drug derivative of 3-Methyl-2-buten-1-ol.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Site-specific Deuterium (B1214612) Labeling

The synthesis of deuterated compounds is a critical area of research, with applications ranging from mechanistic studies to the development of internal standards for mass spectrometry. mdpi.comnih.gov Current methods for preparing deuterated isoprenoids, like 3-Methyl-2-buten-1-ol-d6, often involve multi-step processes. For instance, a Wittig reaction using deuterated reagents has been employed to create d6-farnesol and d6-geranylgeraniol. nih.gov Another approach involves introducing deuterium at specific positions, such as the C2 position of a β-ketoester through exchange with D₂O. nih.gov

Future research is focused on developing more efficient and site-selective methods for deuterium labeling. These advancements aim to provide precise control over the location of deuterium atoms within the molecule, which is crucial for studying reaction mechanisms and kinetic isotope effects. mdpi.comresearchgate.net Innovations in this area could lead to more cost-effective and scalable production of specifically labeled isoprenoids for a variety of research and industrial needs.

Application in Advanced Materials Science

Deuterated compounds are increasingly recognized for their potential to enhance the properties of advanced materials. dataintelo.comrsc.org The replacement of hydrogen with deuterium can influence a material's thermal stability, flammability, and even its optical and electronic properties. dataintelo.comrsc.org In materials science, deuteration can affect the structure and physical characteristics of hydrogen-containing solids. rsc.org

The unique vibrational modes of deuterated molecules can reduce non-radiative energy loss, which is a promising avenue for improving the efficiency of organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.orgrsc.org As the demand for high-performance materials grows, the strategic incorporation of deuterated compounds like 3-Methyl-2-buten-1-ol-d6 into polymers and other materials could lead to novel products with superior characteristics. dataintelo.com

Expansion to Environmental Chemistry Studies

3-Methyl-2-buten-1-ol (B147165) is a biogenic volatile organic compound (BVOC) emitted by vegetation, and its atmospheric degradation plays a role in air quality. epa.govresearchgate.net The use of its deuterated form, 3-Methyl-2-buten-1-ol-d6, as an internal standard can significantly improve the accuracy of studies monitoring its presence and transformation in the environment. clearsynth.com

The atmospheric chemistry of BVOCs is complex, involving reactions with hydroxyl radicals, ozone, and nitrate (B79036) radicals, leading to the formation of secondary organic aerosols. researchgate.netcopernicus.org By using deuterated standards, researchers can more accurately trace the pathways of these reactions and better understand their impact on atmospheric composition and climate. clearsynth.comthermofisher.com This is particularly important for assessing the role of biogenic emissions in both urban and rural air pollution. concawe.eu

Integration with Multi-omics Approaches for Systems Biology

In the fields of metabolomics and systems biology, stable isotope-labeled compounds are indispensable tools for quantitative analysis. clearsynth.comthermofisher.com 3-Methyl-2-buten-1-ol-d6 serves as an excellent internal standard in mass spectrometry-based analyses, allowing for precise quantification of its non-deuterated counterpart in complex biological samples. clearsynth.com This is crucial for understanding metabolic pathways and how they are affected by various factors. clearsynth.com

The integration of deuterated standards with multi-omics approaches, which combine data from genomics, proteomics, and metabolomics, can provide a more holistic view of biological systems. For example, in vivo deuterium labeling methods have been developed to measure the biosynthetic rates of compounds like cytokinins in plants. mdpi.com This approach, which involves growing organisms in a deuterium-enriched environment, allows for the tracking of newly synthesized molecules and provides insights into metabolic fluxes. mdpi.com

Collaborative Research for Industrial Applications

The flavor and fragrance industry is a significant area where 3-Methyl-2-buten-1-ol and its derivatives find application. medchemexpress.commedchemexpress.eu The compound is a known fragrance ingredient, and its deuterated form is valuable for research in this sector. nih.govmedchemexpress.commedchemexpress.eu Research has explored how deuteration can affect the volatility of fragrance compounds, potentially leading to longer-lasting scents. mdpi.comresearchgate.net

Collaborative efforts between academic researchers and industry partners are essential to explore the full potential of deuterated compounds like 3-Methyl-2-buten-1-ol-d6. Such collaborations can drive innovation in creating enhanced flavor and fragrance profiles, as well as developing new applications in areas like food science and cosmetics. mdpi.com The use of deuterated standards in these industries also ensures the quality and consistency of products.

Interactive Data Table: Research Applications of Deuterated Isoprenoids

| Research Area | Application of Deuterated Isoprenoids | Key Advantages |

| Synthetic Chemistry | Mechanistic studies, development of novel synthetic routes. nih.govnih.gov | Provides insights into reaction pathways and kinetic isotope effects. mdpi.com |

| Materials Science | Creation of advanced materials with enhanced properties. dataintelo.comrsc.org | Improved thermal stability, reduced flammability, enhanced optical properties. dataintelo.comrsc.org |

| Environmental Chemistry | Tracing atmospheric degradation of biogenic volatile organic compounds. epa.govresearchgate.net | Accurate quantification and pathway analysis of environmental pollutants. clearsynth.comthermofisher.com |

| Systems Biology | Internal standards for quantitative metabolomics. clearsynth.comthermofisher.com | Precise measurement of metabolite concentrations in complex biological samples. |

| Industrial Applications | Development of enhanced flavor and fragrance compounds. medchemexpress.com | Potential for longer-lasting scents and improved product quality control. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and isotopic purity of 3-Methyl-2-buten-1-ol-d6?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the absence of protons at deuteration sites (e.g., CH groups replaced by CD). Compare chemical shifts with non-deuterated 3-Methyl-2-buten-1-ol (CAS 556-82-1) .

- Mass Spectrometry (MS) : High-resolution MS should show a molecular ion peak at m/z = 92.17 (non-deuterated) +6 for d6, confirming isotopic enrichment.

- Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm) against C-H stretches (~2800–3000 cm).

- Data Table :

Q. What synthetic routes are effective for preparing 3-Methyl-2-buten-1-ol-d6 with high isotopic purity?

- Methodological Answer :

- Deuterium Exchange : React non-deuterated 3-Methyl-2-buten-1-ol with DO under acidic/basic catalysis. Monitor deuteration efficiency via NMR.

- Deuterated Starting Materials : Use deuterated reagents (e.g., CDMgBr) in Grignard reactions with appropriate carbonyl precursors.

- Purification : Distill at 140°C (non-deuterated bp ) and use deuterated solvents to minimize proton contamination.

Advanced Research Questions

Q. How does deuteration impact the kinetic parameters of 3-Methyl-2-buten-1-ol-d6 in esterification or oxidation reactions?

- Methodological Answer :

- Isotopic Effect Analysis : Compare reaction rates (k/k) using Arrhenius plots. For example, deuteration at OH groups may slow esterification due to reduced nucleophilicity.

- Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s effect on transition states. Validate with experimental kinetic data .

Q. How can researchers resolve contradictions in environmental emission data involving 3-Methyl-2-buten-1-ol-d6 as a volatile organic compound (VOC) tracer?

- Methodological Answer :

- Source Attribution : Cross-reference emission factors with ecosystem-specific biomass data (e.g., tropical vs. temperate forests) to contextualize discrepancies .

- Constraint-Based Simulation : Apply statistical models to identify over-constrained variables (e.g., temperature/light dependencies) causing data conflicts .

- Data Table :

| Variable | Tropical Woodlands | Temperate Forests |

|---|---|---|

| Emission Factor | High (44% global VOC) | Moderate (variable) |

| Light Dependency | Strong | Moderate |

| Temperature Optimum | 30–35°C | 20–25°C |

Q. What advanced analytical techniques are suitable for detecting trace impurities in 3-Methyl-2-buten-1-ol-d6 during metabolic studies?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use deuterated internal standards to quantify impurities like residual non-deuterated alcohol.

- Isotope Ratio Mass Spectrometry (IRMS) : Measure ratios to assess isotopic purity (<3% d0 acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.